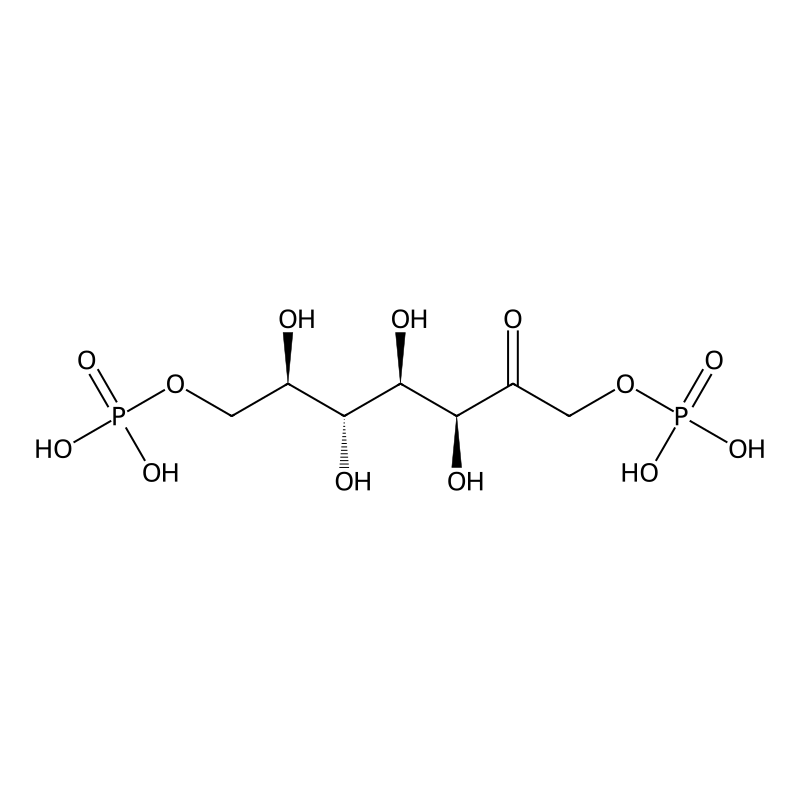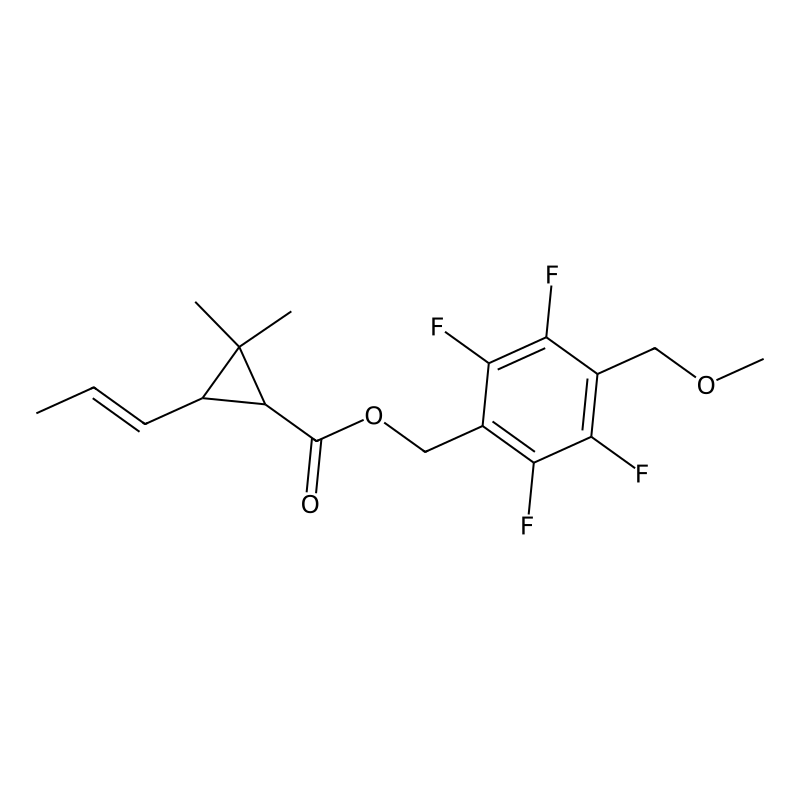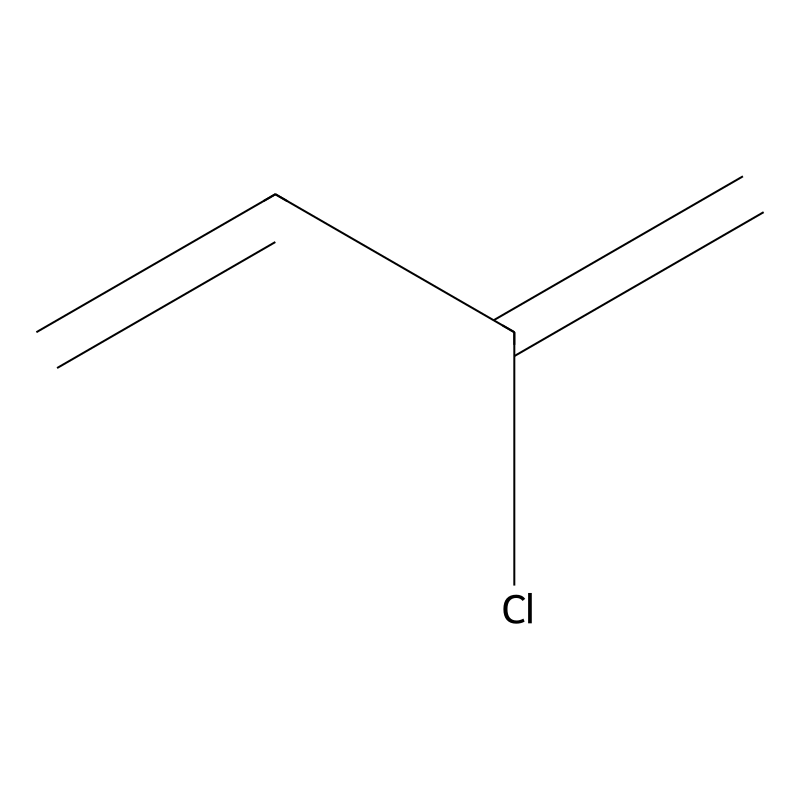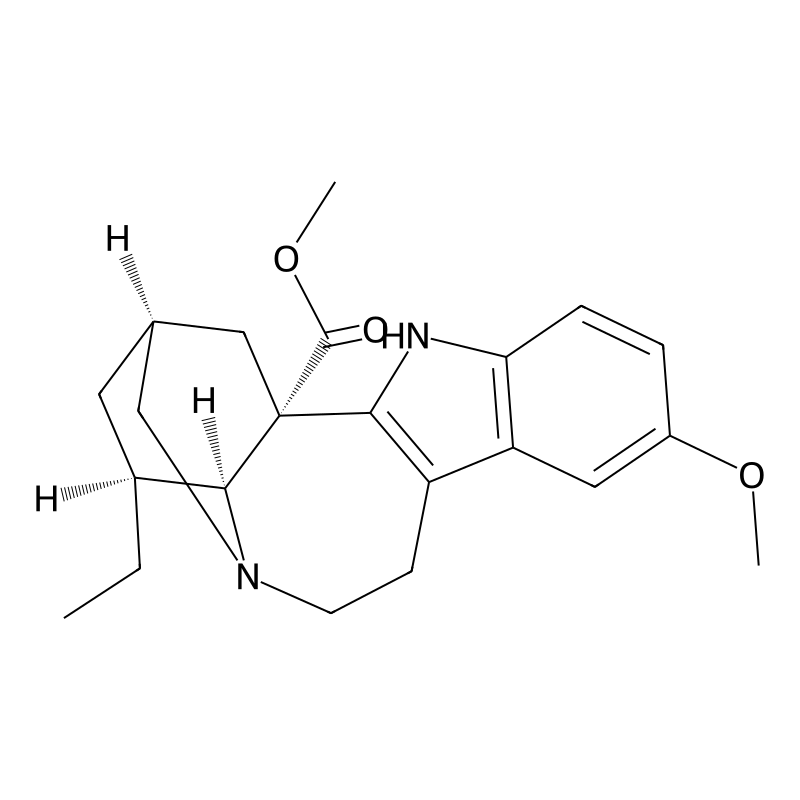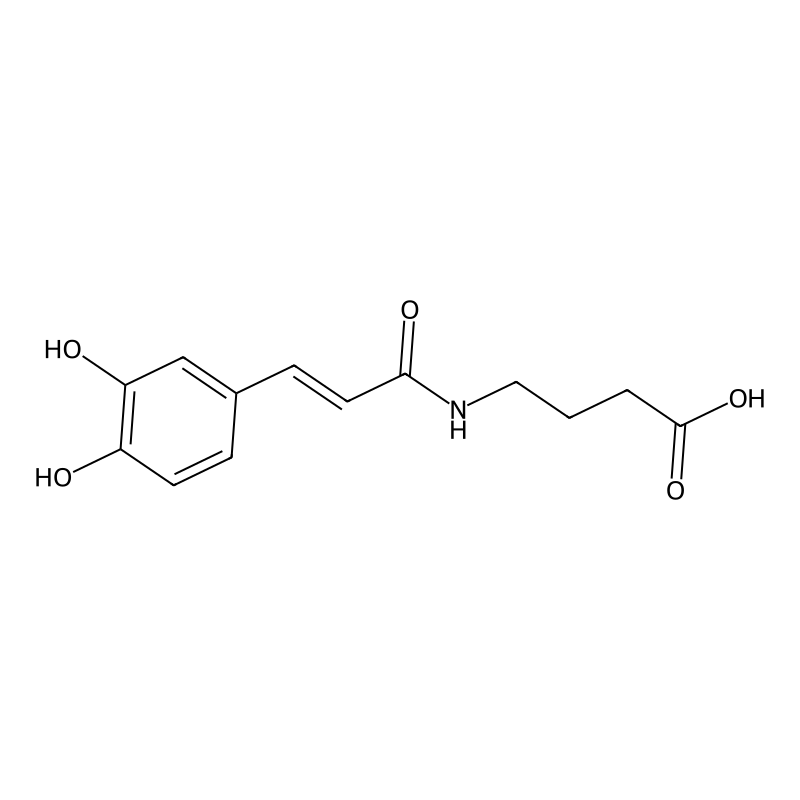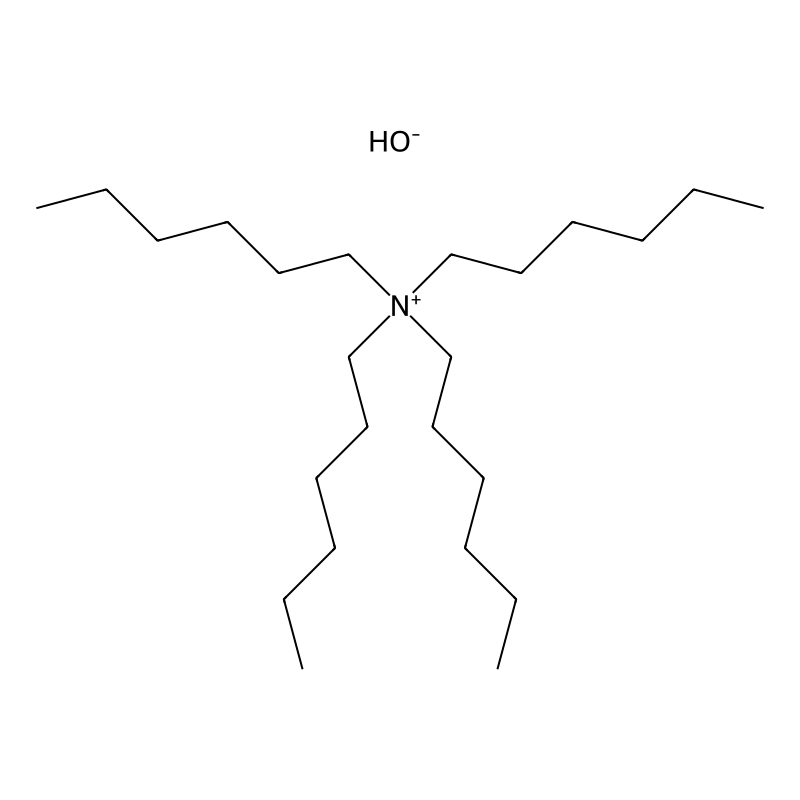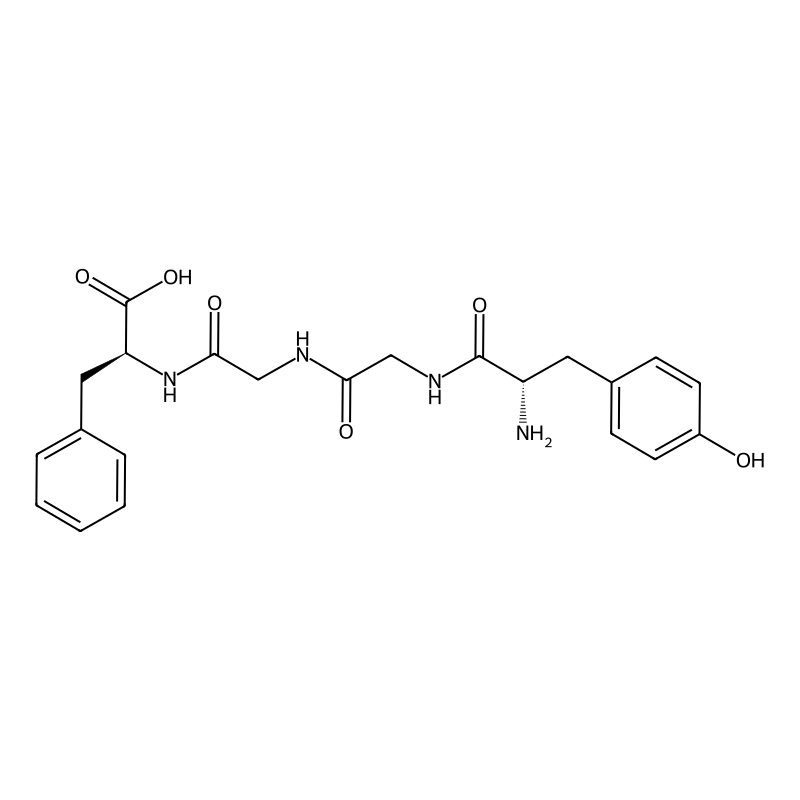S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
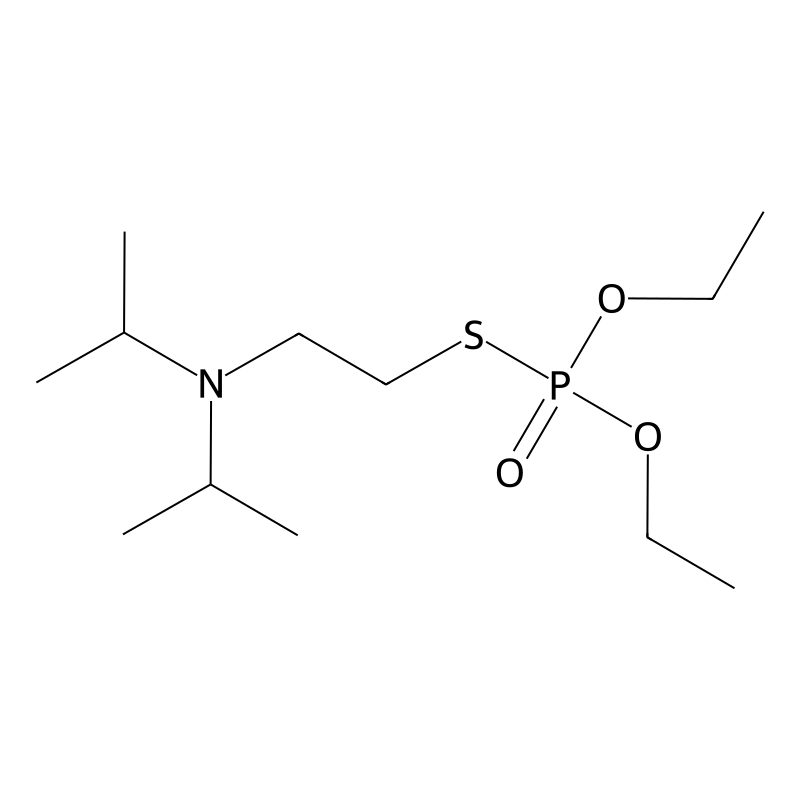
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
There is limited information readily available on S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate. Scientific literature primarily focuses on its role as an insecticide, with limited research into other applications.
Molecular Structure Analysis
The compound's structure features a central phosphorus atom bonded to a sulfur atom (thiophosphate group) and three ethoxy groups (O-C2H5). It also has a diethylaminoethyl chain attached to the sulfur atom []. This structure is characteristic of organophosphorus compounds.
Chemical Reactions Analysis
Information on specific reactions involving S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is scarce. However, general synthesis pathways for organophosphorus insecticides exist. These typically involve the reaction of a phosphorus pentasulfide (P2S5) with appropriate starting materials []. The decomposition of organophosphate insecticides often occurs through hydrolysis (reaction with water) which can be accelerated by alkalinity or acidity [].
Physical And Chemical Properties Analysis
Data on specific physical and chemical properties of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is not readily available.

